molecular formula C8H5ClF3NO3 B1597210 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene CAS No. 646989-36-8

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B1597210
M. Wt: 255.58 g/mol
InChI Key: ULCYZNNAMJNPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene” is a complex organic compound. It has a molecular formula of C8H5ClF3NO3 and an average mass of 255.578 Da . This compound contains a trifluoromethoxy group, which is a significant target in pharmaceuticals and agrochemicals due to its biological properties .


Synthesis Analysis

The synthesis of trifluoromethyl ethers, such as “1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene”, can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies involve the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Chemical Reactions Analysis

The trifluoromethoxy group in “1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene” can undergo nucleophilic trifluoromethoxylation . This reaction involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . The TFBO is easily prepared and thermally stable, and it can release CF3O− species in the presence of a base .

Scientific Research Applications

Organic Synthesis and Material Science

  • Enforced Stacking in Crowded Arenes

    The study explores the synthesis and self-assembly of molecules with benzene rings substituted with specific groups, leading to the formation of columns and liquid crystalline phases. This research demonstrates the potential of using strategically substituted benzene rings, akin to 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene, in designing new materials with unique physical properties (Bushey, Hwang, Stephens, & Nuckolls, 2001).

  • Selective Photocatalytic Oxidation

    This study highlights the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally similar to 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene, on titanium dioxide under visible light. The results show high conversion and selectivity, suggesting the role of such compounds in environmental and synthetic applications (Higashimoto et al., 2009).

Catalysis and Chemical Reactions

  • Phosphaalkenes Palladium(II) Complexes

    The synthesis of a 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene ligand, and its application in Suzuki and Sonogashira cross-coupling reactions, showcases the utility of complex benzene derivatives in catalysis. This work provides insight into the development of more efficient and selective catalysts for organic transformations (Deschamps, Goff, Ricard, & Floch, 2007).

  • Selective Oxidation on Zeolites

    Research on the selective oxidation of aromatic compounds, including benzene derivatives, using nitrous oxide as a mild oxidant, highlights the potential for developing sustainable and selective oxidation processes. The findings underscore the importance of structural features, such as those found in 1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene, for achieving high selectivity and efficiency in oxidation reactions (Kustov et al., 2000).

Future Directions

The future directions of “1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene” and similar compounds lie in their potential applications in pharmaceuticals and agrochemicals . The unique properties of the trifluoromethoxy group make these compounds important targets for new drug and agrochemical design .

properties

IUPAC Name

1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO3/c1-16-7-3-5(9)4(8(10,11)12)2-6(7)13(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCYZNNAMJNPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381608
Record name 1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene

CAS RN

646989-36-8
Record name 1-chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-5-methoxy-4-nitro-2-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.